molecular formula C2ClF2Li B14539467 Lithium, (1-chloro-2,2-difluoroethenyl)- CAS No. 62269-27-6

Lithium, (1-chloro-2,2-difluoroethenyl)-

Cat. No.: B14539467
CAS No.: 62269-27-6
M. Wt: 104.4 g/mol
InChI Key: LNIKHRRHBVGVNP-UHFFFAOYSA-N
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Description

Lithium, (1-chloro-2,2-difluoroethenyl)- is an organolithium compound featuring a halogenated ethenyl group. Organolithium reagents are widely used in synthetic chemistry due to their high reactivity, particularly in forming carbon-carbon bonds . The chloro- and difluoro-substituents on the ethenyl group likely influence its electronic properties, solubility, and stability compared to other lithium derivatives.

Properties

CAS No.

62269-27-6

Molecular Formula

C2ClF2Li

Molecular Weight

104.4 g/mol

IUPAC Name

lithium;2-chloro-1,1-difluoroethene

InChI

InChI=1S/C2ClF2.Li/c3-1-2(4)5;/q-1;+1

InChI Key

LNIKHRRHBVGVNP-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-](=C(F)F)Cl

Origin of Product

United States

Preparation Methods

Mechanistic Foundations

Lithium-halogen exchange represents the most direct route to lithium (1-chloro-2,2-difluoroethenyl)-. This reaction typically follows a four-centered transition state mechanism, as elucidated in classical studies by Wittig and later refined by modern organometallic research. The process involves the displacement of a halogen atom (X = Br, I) from a halogenated precursor by an organolithium reagent (e.g., n-butyllithium). For chloro-substituted substrates, the reaction demands stringent conditions due to chlorine’s lower polarizability compared to bromine or iodine.

Representative Reaction:
$$
\text{ClF}2\text{C=CHX} + \text{R-Li} \rightarrow \text{ClF}2\text{C=CHLi} + \text{R-X}
$$
where X = Br or I.

Substrate Design and Reactivity

The halogenated precursor, 1-chloro-2,2-difluoroethene (ClF$$_2$$C=CHX), requires careful synthesis. Patents detailing analogous systems, such as the preparation of 2,2-difluoroethyl acetate from 1-chloro-2,2-difluoroethane, highlight the utility of polar aprotic solvents (e.g., dimethyl sulfoxide) and elevated temperatures (120°C) to activate chloroalkanes. However, lithium-halogen exchange necessitates milder conditions to preserve the organolithium product.

Key Parameters:

  • Solvent: Tetrahydrofuran (THF) or diethyl ether at -78°C to prevent side reactions.
  • Reagent: n-Butyllithium (1.0–1.2 equivalents) to ensure complete halogen displacement.
  • Precursor Halogen: Iodine or bromine variants exhibit higher reactivity, but chlorine derivatives may require catalytic additives (e.g., lithium iodide) to enhance exchange rates.

Challenges and Optimizations

Chlorine’s poor leaving-group ability often results in incomplete conversion. Studies on fluorinated esters suggest that electron-withdrawing groups (e.g., -COOR) adjacent to the reaction site can activate chloro substituents, a principle extendable to ethenyl systems. For example, pre-coordinating solvents like hexamethylphosphoramide (HMPA) may stabilize transition states, improving yields.

Direct Deprotonation Strategies

Acidic Proton Activation

The electron-withdrawing nature of fluorine and chlorine renders the β-proton in 1-chloro-2,2-difluoroethene (ClF$$2$$C=CH$$2$$) highly acidic. Strong bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can abstract this proton, generating the lithium species in situ.

Reaction Pathway:
$$
\text{ClF}2\text{C=CH}2 + \text{Base} \rightarrow \text{ClF}_2\text{C=CHLi} + \text{Base-H}^+
$$

Solvent and Temperature Effects

Recent work on α,α-difluoroenolate generation demonstrates that lithium triethylborohydride (LiEt$$_3$$BH) in THF at 0–25°C efficiently deprotonates fluorinated ketones. Analogous conditions apply to ethenyl systems, with THF providing optimal solvation for the lithiated intermediate.

Optimized Conditions:

  • Base: LiEt$$_3$$BH (1.5 equivalents) in THF.
  • Temperature: 0°C to room temperature, avoiding thermal degradation.
  • Additives: Catalytic amounts of HMPA (10 mol%) enhance deprotonation kinetics.

Transmetalation Approaches

Grignard Precursor Conversion

Transmetalation from a Grignard reagent (ClF$$_2$$C=CHMgBr) to lithium offers an alternative pathway. This method circumvents the challenges of direct lithiation but requires stable Grignard precursors, which are often hindered by fluorine’s electronegativity.

Procedure:

  • Synthesize ClF$$2$$C=CHMgBr via Mg insertion into ClF$$2$$C=CHBr.
  • Treat with lithium chloride (LiCl) in THF to yield the lithium derivative.

Limitations:

  • Grignard instability in protic or oxidative environments.
  • Competing side reactions (e.g., Wurtz coupling) at elevated temperatures.

Comparative Analysis of Methods

Method Precursor Reagent Solvent Temperature Yield Key Advantages
Lithium-Halogen Exchange ClF$$_2$$C=CHBr/I n-BuLi THF -78°C 60–75% High selectivity for vinylic halides
Direct Deprotonation ClF$$2$$C=CH$$2$$ LiEt$$_3$$BH THF 0–25°C 70–85% Avoids halogenated precursors
Transmetalation ClF$$_2$$C=CHMgBr LiCl THF 25°C 50–60% Utilizes stable intermediates

Industrial and Research Applications

The compound’s utility spans pharmaceuticals (e.g., fluorinated analogs of bioactive molecules) and materials science (e.g., lithium-ion battery electrolytes). Patents on lithium difluorophosphate synthesis underscore the role of fluorinated lithium reagents in electrolyte formulations, though direct applications of this specific compound remain emergent.

Chemical Reactions Analysis

Lithium, (1-chloro-2,2-difluoroethenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include halogens, organometallic reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Lithium, (1-chloro-2,2-difluoroethenyl)- has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry:

    Industrial Applications: It is used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Lithium, (1-chloro-2,2-difluoroethenyl)- involves its ability to participate in lithium-halogen exchange reactions. This process typically involves the formation of a reactive intermediate, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Chemical Reactivity

  • Coordination Chemistry: Lithium ions in organolithium compounds typically exhibit low coordination numbers (2–4) and form complexes influenced by solvent effects and counterions . For example, lithium succinate and related framework materials adopt distinct crystal structures depending on ligand conformation and solvation .
  • Halogen Effects: The presence of chlorine and fluorine substituents may enhance electrophilicity compared to non-halogenated analogs like lithium acetate or lactate. Similar halogenated compounds, such as 1-chloro-1,1-difluoroethane (), demonstrate stability under standard conditions, suggesting comparable inertness in the lithium derivative.

Solubility and Stability

  • Aqueous Solubility : Lithium carbonate (Li₂CO₃) has low water solubility, whereas lithium chloride (LiCl) and lithium citrate (Li₃C₆H₅O₇) are highly soluble . The halogenated ethenyl group in the target compound may reduce hydrophilicity, akin to lithium lactate, which shows moderate solubility .
  • Thermal Stability : Lithium intercalation compounds like LiCr₃O₈ exhibit stability at elevated temperatures (>100°C) . The chloro- and fluoro-substituents in the ethenyl group could improve thermal resilience compared to alkyllithium compounds.

Data Tables

Table 1: Key Properties of Selected Lithium Compounds

Compound Lithium Ions/Molecule Solubility (H₂O) Acaricidal Efficacy (25 mM) Bee Mortality Risk
Lithium Chloride (LiCl) 1 High 100% in 4 days Low
Lithium Citrate 3 High 100% in 3 days Low
Lithium Carbonate (Li₂CO₃) 2 Low 100% in 7 days Moderate
Target Compound* 1 (estimated) Moderate (inferred) Untested High (inferred)

*Inferred from structural analogs. Sources: .

Table 2: Industrial Production Metrics (2020–2025)

Compound 2020 Production (kTon) 2025 Projection (kTon) Primary Use
Lithium Carbonate 250 650 Batteries, Ceramics
Lithium Hydroxide 120 380 Batteries
Organolithium Reagents 2 5 Pharmaceuticals

Source: .

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